molecular formula C12H19ClN2O3 B2513872 4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one CAS No. 2411230-13-0

4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B2513872
CAS No.: 2411230-13-0
M. Wt: 274.75
InChI Key: SCDIODZOPPRASC-UHFFFAOYSA-N
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Description

4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure that includes a piperidine ring, an oxazolidinone ring, and a chloropropanoyl group, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative. This can be achieved through the reaction of a suitable amine with a halogenated compound under basic conditions.

    Introduction of the Chloropropanoyl Group: The piperidine intermediate is then reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to introduce the chloropropanoyl group.

    Cyclization to Form the Oxazolidinone Ring: The final step involves cyclization to form the oxazolidinone ring. This can be accomplished by reacting the intermediate with an appropriate reagent, such as an isocyanate, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, 4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activity. Researchers may study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow for the design of analogs with improved pharmacological properties, such as increased potency or reduced side effects.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its reactivity and functional groups make it a versatile building block for the production of various industrial products.

Mechanism of Action

The mechanism of action of 4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one: can be compared with other piperidine and oxazolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4-[1-(2-chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O3/c1-8(13)10(16)15-5-3-4-9(6-15)12(2)7-18-11(17)14-12/h8-9H,3-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDIODZOPPRASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C2(COC(=O)N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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